molecular formula C52H86O21 B150187 Gypenoside XLIX

Gypenoside XLIX

Número de catálogo: B150187
Peso molecular: 1047.2 g/mol
Clave InChI: AFEVCSJFNQWWDF-AZFNEDKCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Gypenoside XLIX exhibits a range of biological activities that contribute to its therapeutic potential:

  • Anti-inflammatory Effects : this compound has been shown to alleviate inflammation by inhibiting the expression of pro-inflammatory cytokines and reducing oxidative stress. It activates the Sirt1/Nrf2 signaling pathway, which is crucial for cellular defense against oxidative damage .
  • Cardiovascular Protection : The compound acts as a selective peroxisome proliferator-activated receptor (PPAR)-alpha activator, inhibiting vascular cell adhesion molecule-1 (VCAM-1) expression. This mechanism is significant in preventing chronic inflammation and atherosclerosis .
  • Antiviral Activity : Recent studies indicate that this compound possesses antiviral properties against enterovirus 71 (EV71), suggesting its potential as an alternative therapeutic source for viral infections .
  • Insulin Sensitivity Improvement : Research demonstrates that this compound can enhance insulin sensitivity and mitigate insulin resistance through modulation of key signaling pathways, including IKKβ/NF-κB .

Anti-inflammatory and Antioxidative Effects

A study investigated the effects of this compound on acute lung injury (ALI) induced in mice. The results indicated significant reduction in pathological damage and inflammatory markers in lung tissues following treatment with this compound. The compound also inhibited ROS levels and NLRP3 inflammasome activation, underscoring its multifaceted anti-inflammatory properties .

Cardiovascular Health

In another study focusing on atherosclerosis, this compound was administered to high-fat diet-induced atherosclerotic mice. The treatment resulted in decreased dyslipidemia and inflammatory markers, along with beneficial changes in gut microbiota composition. Notably, the Firmicutes/Bacteroidetes ratio improved significantly after treatment .

Antiviral Activity Against EV71

The antiviral efficacy of this compound was assessed in vitro against EV71. The study found that both this compound and its deglycosylated product exhibited significant inhibitory effects on viral replication, indicating their potential use in treating EV71 infections .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anti-inflammatorySirt1/Nrf2 signaling pathwayAlleviates lung tissue damage; reduces inflammatory markers
Cardiovascular protectionPPAR-alpha activationInhibits VCAM-1 expression; reduces atherosclerotic risk factors
AntiviralDirect inhibition of viral replicationEffective against EV71; potential alternative treatment for viral infections
Insulin sensitivityModulation of IKKβ/NF-κB pathwayImproves insulin resistance; enhances glucose metabolism

Mecanismo De Acción

El Gypenosido XLIX ejerce sus efectos a través de múltiples objetivos moleculares y vías:

Análisis Bioquímico

Biochemical Properties

Gypenoside XLIX plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound activates the Sirt1/Nrf2 signaling pathway, which is essential for its anti-inflammatory and antioxidative effects . This interaction inhibits the NLRP3 inflammasome, reducing the production of reactive oxygen species (ROS) and inflammatory factors . Additionally, this compound modulates the Pink1/Parkin pathway, which is involved in mitochondrial autophagy .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In mouse lung epithelial cells, it alleviates pathological damage and reduces the expression levels of inflammatory factors . This compound also inhibits ROS levels and the NLRP3 inflammasome, potentially mediated by the Sirt1/Nrf2 signaling pathway . Furthermore, it suppresses mitochondrial pathway apoptosis and the Pink1/Parkin pathway of mitochondrial autophagy, thereby protecting cells from apoptosis and excessive autophagy .

Molecular Mechanism

The molecular mechanism of this compound involves several key pathways and interactions. It activates the Sirt1/Nrf2 signaling pathway, which enhances antioxidant enzyme levels and reduces ROS accumulation . This activation inhibits the NLRP3 inflammasome, a critical component in the inflammatory response . Additionally, this compound modulates the Pink1/Parkin pathway, which regulates mitochondrial autophagy and apoptosis . These molecular interactions contribute to its anti-inflammatory, antioxidative, and cytoprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that pretreatment with this compound significantly alleviates pathological damage in mouse lung tissues and reduces inflammatory factor expression . The compound’s stability and degradation over time are crucial for its long-term effects on cellular function. This compound has been observed to inhibit ROS levels and the NLRP3 inflammasome over extended periods, suggesting sustained anti-inflammatory and antioxidative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse model of acute kidney injury, doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg were tested . The 50 mg/kg dose showed the greatest therapeutic efficacy, while the 100 mg/kg dose did not elicit any adverse effects . These findings suggest that this compound has a wide therapeutic window and can be safely administered at higher doses without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism, carbohydrate metabolism, the tricarboxylic acid cycle, and lipid metabolism . It regulates the activity of various enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound has been shown to modulate the gut microbiota, which plays a crucial role in its metabolic effects . This modulation leads to changes in the levels of short-chain fatty acids and other metabolites, contributing to its therapeutic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with the peroxisome proliferator-activated receptor (PPAR)-α, which regulates its transport and distribution . This interaction influences the localization and accumulation of this compound within cells, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it exerts its effects on mitochondrial autophagy and apoptosis . This compound also interacts with specific targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is essential for its cytoprotective and therapeutic effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Gypenosido XLIX puede sintetizarse mediante biotransformación enzimática. Una glicosidasa hidrolasa termófila de Fervidobacterium pennivorans DSM9078 se utiliza para transformar el Gypenosido XLIX en gylongiposide I. Este proceso implica la hidrólisis selectiva de la porción de glucosa unida a la posición C21 en el Gypenosido XLIX. Las condiciones óptimas de reacción incluyen un pH de 6.0 y una temperatura de 80 °C durante 4 horas .

Métodos de producción industrial: La producción industrial de Gypenosido XLIX implica la extracción de Gynostemma pentaphyllum seguida de procesos de purificación. El método de extracción típicamente incluye extracción ultrasónica, concentración y secado. La solución extraída se calienta luego en un baño de agua a 95 °C para convertir los malonilgypenósidos en los correspondientes gypenosidos .

Análisis De Reacciones Químicas

Tipos de reacciones: El Gypenosido XLIX experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes:

    Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

    Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la biotransformación enzimática del Gypenosido XLIX da como resultado la formación de gylongiposide I .

Actividad Biológica

Gypenoside XLIX (Gyp-XLIX), a dammarane-type glycoside derived from Gynostemma pentaphyllum, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's mechanisms and therapeutic potential, particularly in metabolic disorders, inflammation, and oxidative stress.

Overview of this compound

  • Source : Gyp-XLIX is primarily extracted from Gynostemma pentaphyllum, a traditional medicinal herb known for its health benefits.
  • Chemical Structure : As a dammarane-type glycoside, its structure contributes to its biological activities, particularly its interaction with various cellular pathways.

1. Insulin Sensitivity and Metabolic Regulation

A pivotal study demonstrated that Gyp-XLIX effectively improves insulin sensitivity in lipid-infused rats. The research utilized a hyperinsulinemic-euglycemic clamp technique, revealing that Gyp-XLIX's beneficial effects are mediated through the following mechanisms:

  • Inhibition of Inflammatory Pathways : Gyp-XLIX significantly suppressed the IKKβ/NF-κB signaling pathway, reducing pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in liver and muscle tissues .
  • Activation of Insulin Signaling : The compound enhanced the phosphorylation of insulin receptor substrates (IRS1) and downstream signaling proteins (PI3K and Akt), which are crucial for insulin action .

2. Anti-inflammatory Properties

Gyp-XLIX has been shown to inhibit vascular cell adhesion molecule-1 (VCAM-1) overexpression in human endothelial cells through activation of the PPAR-alpha pathway. This action is significant in mitigating chronic inflammation and atherosclerosis:

  • Cytokine-Induced Inhibition : The compound reduced VCAM-1 promoter activity and mRNA expression in response to TNF-alpha stimulation .

3. Effects on Acute Lung Injury (ALI)

Recent studies indicate that Gyp-XLIX exhibits protective effects against ALI by:

  • Modulating Oxidative Stress : It reduced reactive oxygen species (ROS) levels and inhibited NLRP3 inflammasome activation via the Sirt1/Nrf2 signaling pathway .
  • Alleviating Pathological Damage : In vivo experiments showed significant improvements in lung tissue integrity and reduced inflammatory markers in mice subjected to sepsis-induced lung injury .

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

Study FocusKey FindingsReference
Insulin SensitivityImproved insulin sensitivity; inhibited NF-kB pathway; reduced inflammatory cytokines
Anti-inflammatory ActivityInhibited VCAM-1 expression; activated PPAR-alpha pathway
Acute Lung InjuryReduced ROS; inhibited NLRP3 inflammasome; improved lung tissue damage
AtherosclerosisAmeliorated high-fat diet-induced atherosclerosis; altered gut microbiota composition
Gene Expression in Fatty LiverNormalized gene expression profiles in fatty liver cells after treatment with Gyp-XLIX

Case Study 1: Insulin Resistance Model

In a controlled experiment involving Sprague-Dawley rats, Gyp-XLIX was administered prior to lipid infusion. Results indicated a marked improvement in glucose infusion rates and a reduction in inflammatory markers, supporting its potential as a therapeutic agent for type 2 diabetes management.

Case Study 2: Acute Lung Injury

Mice subjected to cecal ligation and puncture surgery demonstrated significant lung protection when treated with Gyp-XLIX. Histological analyses revealed less edema and inflammatory cell infiltration compared to untreated controls, highlighting its protective role against sepsis-related lung damage.

Propiedades

IUPAC Name

(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEVCSJFNQWWDF-AZFNEDKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H86O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1047.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Gypenoside XLIX and where is it found?

A1: this compound is a naturally occurring triterpenoid glycoside primarily found in the Gynostemma pentaphyllum plant. [, ]

Q2: How does this compound exert its biological effects?

A2: this compound has been shown to interact with various molecular targets. It acts as a positive allosteric modulator of the P2X7 receptor, influencing its sensitivity to ATP and downstream signaling. [] It also demonstrates an inhibitory effect on the IκBα/NF-κB signaling pathway, potentially by directly targeting IKKβ. [] Additionally, this compound can activate the Sirt1/Nrf2 signaling pathway. []

Q3: What is the structural characterization of this compound?

A3: While a specific molecular formula and weight aren't explicitly stated in the provided abstracts, structural elucidation reveals this compound as 19-oxo-3β,20(S),21-trihydroxydammar-24-ene-3-O-([α-L-rhamnopyranosyl(1→2)][β-D-xylpyranosyl(1→3)])α-L-arabinopyranoside. [] Detailed spectroscopic data, including 1D and 2D NMR (HMQC, HMBC, COSY, TOCSY), alongside ESI-MS and IR data, are crucial for confirming its structure. [, ]

Q4: Can you elaborate on the Structure-Activity Relationship (SAR) of this compound and related glycosides?

A4: Research suggests that the position and type of sugar groups attached to the triterpenoid scaffold significantly impact the positive allosteric modulator activity of this compound on the P2X7 receptor. Monosaccharide attachments, like in ginsenoside-compound K, generally show higher activity than di- or trisaccharide glycosides. [] Additionally, the stereochemistry at carbon-20 is crucial, with 20(S) isomers displaying activity while 20(R) isomers are inactive. []

Q5: What is known about the pharmacokinetics of this compound?

A5: Studies in rats indicate that this compound has a short half-life (t1/2z) of 1.8 ± 0.6 hours after oral administration. Its oral bioavailability is relatively low at 0.14%. [] More detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion profiles, require further investigation.

Q6: What in vitro and in vivo models have been used to study this compound?

A6: Various models have been employed to investigate the effects of this compound. These include:

  • Cell-based assays: Human embryonic kidney cells (HEK-293) stably expressing the human P2X7 receptor, [] human THP-1 monocytes, [] and PC12 cells (rat pheochromocytoma cells). []
  • Animal models: Sprague-Dawley rats for pharmacokinetics and insulin resistance studies [, ], ApoE−/− mice for investigating atherosclerosis. []

Q7: What are the reported therapeutic benefits of this compound?

A7: Preclinical studies suggest potential therapeutic benefits of this compound in various conditions, including:

  • Insulin Resistance: this compound improved insulin sensitivity in a rat model of lipid-induced insulin resistance. []
  • Atherosclerosis: It attenuated atherosclerotic development in ApoE−/− mice fed a high-fat choline diet. []
  • Fatty Liver Disease: this compound showed potential in mitigating fatty liver disease in in vitro models. []
  • Viral Infections: this compound and its biotransformed product, gylongiposide I, exhibited antiviral activity against Enterovirus 71 in vitro. []

Q8: What analytical methods are used to study this compound?

A8: Several analytical techniques are employed for the characterization and quantification of this compound, including:

  • High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, often coupled with diode-array detection or mass spectrometry. [, ]
  • Ultra-Performance Liquid Chromatography (UPLC): Offers enhanced separation and sensitivity compared to traditional HPLC. [, ]
  • Mass Spectrometry (MS): Coupled with UPLC or HPLC, MS provides accurate identification and quantification, especially in complex biological matrices like plasma. [, , ]
  • Solid-Phase Extraction (SPE): A common sample preparation technique to extract and purify this compound from biological samples before analysis. []

Q9: Has the biotransformation of this compound been explored?

A9: Yes, enzymatic biotransformation of this compound into gylongiposide I using a thermophilic glycoside hydrolase from Fervidobacterium pennivorans has been reported. [] This transformation involves the selective removal of a glucose moiety and results in a product with potentially enhanced antiviral activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.